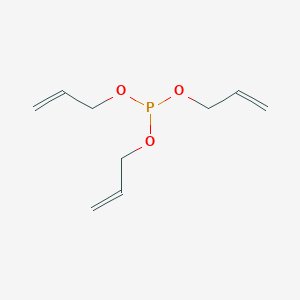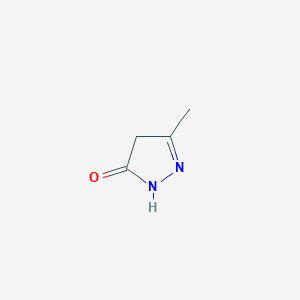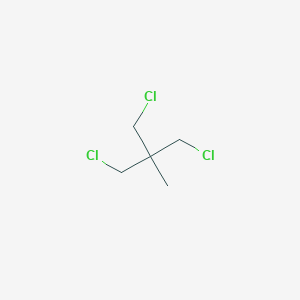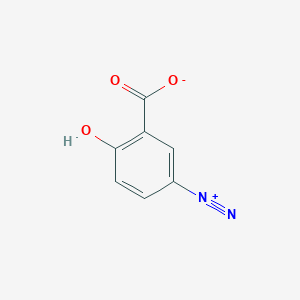
Triallyl phosphite
Overview
Description
Synthesis Analysis
Triallyl phosphite can be synthesized through direct phosphorylation of alcohols, phenols, saccharides, and nucleosides, producing diallyl-protected phosphorylated compounds in good to high yields. This method is selective for primary alcohols and applicable to a wide range of substrates, including amino acids, carbohydrates, and nucleosides (Si Li, M. Ahmar, Y. Queneau, L. Soulère, 2015).
Molecular Structure Analysis
The molecular structure of this compound allows it to induce carbon-carbon condensation reactions, particularly with aromatic aldehydes, leading to the formation of glycol phosphates and various phospholane derivatives. This reactivity pattern is attributed to the phosphite's ability to engage in reactions that form complex structures from simpler precursors (F. Ramirez, S. Bhatia, C. P. Smith, 1967).
Chemical Reactions and Properties
This compound has been employed as an electrolyte additive in lithium-ion batteries, where it significantly enhances discharge capacity retention under high-temperature conditions. Its effectiveness is attributed to the formation of a protective interfacial film on the electrode surfaces, which is crucial for the stability and performance of the batteries (Yicun Lin, Hong Zhang, Xiaopeng Yue, Le Yu, W. Fan, 2019).
Physical Properties Analysis
Although specific studies detailing the physical properties of this compound were not identified in the current literature search, it can be inferred from related compounds and applications that its physical properties are conducive to its role in chemical synthesis and applications in battery technology. The effectiveness in these applications suggests favorable solubility, volatility, and stability characteristics.
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity with aldehydes, nucleosides, and its role in the synthesis of phosphonates and phosphites, underscore its versatility. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis and materials science. The synthesis of complex molecules from this compound, including phosphonates and various cyclic phosphorus-containing compounds, demonstrates its utility in constructing diverse molecular architectures (Ellen Van Meenen, K. Moonen, Annelies Verwée, C. Stevens, 2006).
Scientific Research Applications
Organic Synthesis and Phosphorylation
Triallyl phosphite has been utilized as an effective reagent for the phosphorylation of various compounds, including alcohols, phenols, saccharides, and nucleosides. This method enables the selective phosphorylation of primary alcohols and is applicable to diverse functionalized alcohols, demonstrating its versatility in organic synthesis. The resulting diallyl-protected phosphorylated compounds are obtained in good to high yields, highlighting the efficiency of this compound in these reactions (Si Li et al., 2015).
Battery Technology
In the realm of battery technology, this compound has been explored as an electrolyte additive to improve the performance of lithium-ion batteries, especially at elevated temperatures. The addition of this compound to the electrolyte of LiNi0.6Co0.2Mn0.2O2/graphite pouch cells significantly enhances the discharge capacity retention ratio after high-temperature storage tests. This suggests its potential role in extending the life and performance of batteries under thermal stress (Yicun Lin et al., 2019).
Material Science
This compound has been investigated for its reactivity in material science applications, such as the synthesis of phosphorus-containing compounds. For instance, it can induce carbon-carbon condensation reactions with aromatic aldehydes, leading to the formation of novel phosphorus compounds. These reactions demonstrate the utility of this compound in developing new materials and chemicals with potential applications in various industries (F. Ramirez et al., 1967).
Mechanism of Action
Target of Action
Triallyl phosphite primarily targets high nickel ternary lithium-ion batteries . These batteries have a high energy density but suffer from poor electrochemical and thermal stability, posing significant safety risks .
Mode of Action
This compound interacts with its targets by acting as an additive in the electrolyte of these batteries . This insulating layer effectively prevents or mitigates the risk of short circuits in the battery .
Biochemical Pathways
It is known that the compound can generate phosphine-centered radical species via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . These radical species can give rise to many unprecedented activation modes and reactions .
Pharmacokinetics
It is known that the compound is practically insoluble in water , which may affect its bioavailability.
Result of Action
The addition of this compound results in the production of high-energy lithium-ion batteries with exceptional safety and thermal stability . In rigorous puncture tests, the safety of these batteries matches that of lithium iron phosphate batteries . Furthermore, these batteries maintain a capacity retention rate of up to 76% after 2413 cycles at 60°C .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, the batteries passivated with this compound can self-heat from room temperature to 60°C, consuming only 3.1% of the energy and increasing the power by 59% . This allows for the realization of the required high power .
Safety and Hazards
properties
IUPAC Name |
tris(prop-2-enyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O3P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-6H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWHEZXBZQXVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOP(OCC=C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059262 | |
| Record name | Phosphorous acid, tri-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102-84-1 | |
| Record name | Triallyl phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triallyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triallyl phosphite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorous acid, tri-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorous acid, tri-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triallyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIALLYL PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ3PN55SHG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does triallyl phosphite interact at a molecular level, and what are the downstream effects?
A: this compound readily reacts with radicals like t-butoxyl, ethoxyl, and methyl radicals. [] This interaction leads to the formation of phosphoranyl radicals. Depending on the structure of the reacting radical and the phosphite itself, these phosphoranyl radicals can undergo either β-scission to generate allylic radicals, or cyclize to form four-membered oxaphosphetanylmethyl radicals or five-membered oxaphospholanylmethyl radicals. []
Q2: What is known about the structure of this compound?
A: While specific spectroscopic data isn't provided in the provided research excerpts, this compound's molecular formula is C9H15O3P. This gives it a molecular weight of 202.18 g/mol. []
Q3: What applications have been explored for this compound in material science and beyond?
A: Research indicates that this compound shows promise as an electrolyte additive in lithium-ion batteries, particularly for enhancing performance at elevated temperatures. [] Additionally, it has been investigated for its potential to improve the high-voltage performance of LiNi0.5Co0.2Mn0.3O2 cathodes. [] this compound has also been studied in the context of polymerization reactions. []
Q4: Are there any insights into the structure-activity relationship of this compound and its derivatives?
A: Research on this compound derivatives highlights the impact of structural modifications on the cyclization reactions of their corresponding phosphoranyl radicals. For instance, while this compound and tris-1-methylallyl phosphite undergo cyclization to form four-membered rings, tris-2-methylallyl phosphite does not, likely due to steric hindrance. [] This suggests that the size and position of substituents can significantly influence the reactivity and reaction pathways of these compounds.
Q5: What methods are used to analyze and characterize this compound?
A: Electron spin resonance (ESR) spectroscopy has been employed to study the reactions of this compound with various radicals. [] This technique provides valuable insights into the formation and behavior of the transient radical species generated during these reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)


![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)




